molecular formula C11H16O3S B1363147 Neopentyl benzenesulfonate CAS No. 75620-67-6

Neopentyl benzenesulfonate

Cat. No. B1363147
CAS RN: 75620-67-6
M. Wt: 228.31 g/mol
InChI Key: UAIQNCSAQGGKRL-UHFFFAOYSA-N
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Description

Neopentyl benzenesulfonate is a chemical compound with the molecular formula C11H16O3S . It is also known by other names such as 2,2-dimethylpropyl benzenesulfonate, Benzenesulfonic Acid Neopentyl Ester, and Neopentylbenzenesulfonate .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . For instance, a regioregular head-to-tail (HT)-type polythiophene was synthesized by the deprotonative nickel-catalyzed cross-coupling polymerization of 2-chlorothiophene bearing a this compound group at the 3-position .


Molecular Structure Analysis

The molecular weight of this compound is 228.31 g/mol . The IUPAC name for this compound is 2,2-dimethylpropyl benzenesulfonate . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Chemical Reactions Analysis

The reactions of neopentyl radicals in an oxidizing environment have been studied . For instance, unimolecular dissociation of a neopentyl radical to isobutene and methyl radical is competitive with the neopentyl association with O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.31 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 51.8 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .

Scientific Research Applications

Transition Metal-Catalyzed Cross-Coupling Reactions

Neopentyl benzenesulfonates are used in nickel-catalyzed cross-coupling reactions with methyl and primary alkylmagnesium bromides. This results in the production of alkylarenes in good yields, indicating the potential of alkyloxysulfonyl groups as alternatives to halides and triflates in certain reactions (Cho et al., 2005).

Synthesis of Unsymmetrical Terphenyls

Sequential transition metal-catalyzed cross-coupling reactions of neopentyl bromobenzenesulfonates with arylboronic acids and arylmagnesium bromides have been utilized for preparing unsymmetrical terphenyl derivatives. This demonstrates the utility of biphenylsulfonates in these reactions, offering a route for the synthesis of complex organic compounds (Cho et al., 2004).

Synthesis of Aromatic Compounds

Neopentyl arenesulfonates are involved in nickel 0-catalyzed cross-coupling reactions with aryl Grignard reagents, leading to high yields of aromatic compounds. This highlights their role as electrophilic aryl group sources in metal-catalyzed cross-coupling reactions (Cho et al., 2003).

Hydrogenolysis of Arenesulfonates

Neopentyl arenesulfonates undergo hydrogenolysis in the presence of secondary alkylmagnesium chlorides and nickel catalysts. This process represents an efficient method for removing sulfur-containing groups from aromatic compounds (Kim et al., 2007).

Nucleophilic Substitution Reactions

Neopentyl chloromethanesulfonate reacts with benzonaphthyridines through vicarious nucleophilic substitution and annelation pathways. This is key in understanding the behavior of carbanions in such reactions (Bachowska, 2002).

Stability in Drug Candidates

The benzenesulfonate salt of a novel anti-MRSA carbapenem antibiotic, which is stable and nonhygroscopic, highlights the potential of neopentyl benzenesulfonates in pharmaceuticals. This stability is crucial for long-term storage of such compounds (Antonucci et al., 2002).

Future Directions

Neopentyl benzenesulfonate and related compounds have potential applications in various fields. For instance, BASF plans to supply Neopentyl Glycol from Zhanjiang to KHUA, which is planning to build a 100KT/a production plant for high-end powder coatings resins . This partnership will help to meet the growing demand for eco-friendly powder coatings in China and the wider Asia Pacific region .

Biochemical Analysis

Biochemical Properties

Neopentyl benzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can affect the metabolism of other compounds within the body. The compound’s ability to inhibit these enzymes suggests that it may play a role in modulating biochemical pathways that involve these enzymes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other compounds . This inhibition can lead to changes in gene expression, particularly genes involved in detoxification and metabolic processes. Furthermore, this compound may also interact with other proteins and enzymes, leading to alterations in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at very high doses, including liver toxicity and changes in metabolic pathways . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds . The compound’s inhibition of these enzymes can lead to changes in metabolic flux and the levels of certain metabolites. Additionally, this compound may be metabolized through pathways involving sulfonation and oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is crucial for its activity, as it allows this compound to interact with specific enzymes and proteins within these compartments, thereby exerting its biochemical effects.

properties

IUPAC Name

2,2-dimethylpropyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIQNCSAQGGKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338118
Record name Neopentyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75620-67-6
Record name Neopentyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of neopentyl benzenesulfonate in the polymer structure affect its properties?

A1: The incorporation of this compound as a pendant group in the regioregular head-to-tail (HT)-type polythiophene significantly influences its electronic properties. [] The bulky and electron-withdrawing nature of the sulfonate group can lead to changes in the polymer's band gap, conductivity, and thermal stability. Additionally, the neopentyl moiety can enhance solubility in organic solvents, which is crucial for processing and potential applications in organic electronics.

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